(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a chiral compound characterized by a benzene ring substituted with a carboxylic acid and an aminopropyl group. The compound is recognized for its potential biological activities and is used in various synthetic applications. Its molecular formula is , with a molecular weight of approximately 179.22 g/mol. The hydrochloride form indicates that it exists as a salt, which typically enhances its solubility in water and stability.
The biological activity of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride is of significant interest due to its structural similarity to other biologically active compounds. It may interact with specific proteins or enzymes that bind benzoic acid derivatives or aminopropyl groups. Research indicates that compounds with similar structures can exhibit antimicrobial properties, potentially acting as inhibitors against certain pathogens . Furthermore, its pharmacokinetics suggest that it may conjugate with glycine in the liver, leading to excretion as hippuric acid, similar to benzoic acid .
The synthesis of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the following methods:
(S)-2-(1-Aminopropyl)benzoic acid hydrochloride has several applications:
Studies on (S)-2-(1-Aminopropyl)benzoic acid hydrochloride have focused on its interactions within biochemical pathways. It has been shown to affect various metabolic processes due to its ability to conjugate with glycine, influencing nitrogen metabolism and potentially reducing ammonia levels in urea cycle disorders . Additionally, it may interact with neurotransmitter systems, suggesting possible implications in neuropharmacology .
Several compounds share structural similarities with (S)-2-(1-Aminopropyl)benzoic acid hydrochloride, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-2-(1-Aminopropyl)benzoic Acid Hydrochloride | Benzene ring, carboxylic acid, aminopropyl group | Potential neuropharmacological effects |
| Benzoic Acid | Benzene ring with one carboxylic acid | Widely used food preservative |
| 4-(3-Aminopropyl)benzoic Acid | Benzene ring, carboxylic acid, longer propyl chain | Different biological activity profile |
| Phenylalanine | Amino acid structure | Essential for protein synthesis |
This comparison highlights the unique aspects of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride while situating it within a broader context of similar compounds. Its distinct chiral nature and potential biological activities set it apart from its analogs.
(S)-2-(1-Aminopropyl)benzoic acid hydrochloride is a benzoic acid derivative substituted at the ortho position with a 1-aminopropyl group, which is protonated as a hydrochloride salt. The IUPAC name for this compound is (S)-2-[(1-aminopropyl)]benzoic acid hydrochloride, reflecting the stereochemistry at the chiral carbon within the aminopropyl chain. The molecular formula is C₁₀H₁₄ClNO₂, yielding a molecular weight of 215.68 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).
The compound features a benzoic acid backbone with a three-carbon aminopropyl substituent at the second carbon. The hydrochloride salt enhances solubility in polar solvents, a property critical for its application in synthetic workflows. Key spectral data, such as nuclear magnetic resonance (NMR) peaks, would typically show aromatic protons near δ 7.5–8.0 ppm and aliphatic protons from the aminopropyl group between δ 1.5–3.0 ppm.
Table 1: Key Identifiers of (S)-2-(1-Aminopropyl)benzoic Acid Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-[(1-aminopropyl)]benzoic acid hydrochloride |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Chiral Center | C1 of the aminopropyl chain |
| Salt Form | Hydrochloride |
The synthesis of ortho-substituted benzoic acid derivatives dates to early 20th-century studies on functionalized aromatics. However, the targeted preparation of (S)-2-(1-aminopropyl)benzoic acid hydrochloride emerged more recently, driven by demand for enantiopure intermediates in drug discovery. Early routes relied on classical resolution techniques, such as diastereomeric salt formation, but modern methods employ chiral high-performance liquid chromatography (HPLC) for efficient separation.
A pivotal advancement occurred in the 2010s with the adoption of base-promoted cascade reactions for constructing aminobenzoyl benzoic acids. For example, Shen et al. demonstrated that potassium tert-butoxide in dimethyl sulfoxide (DMSO) could facilitate the aerobic coupling of fluoro-substituted benzamides to yield 2-(2-aminobenzoyl)benzoic acids. While this method targeted regioisomeric products, analogous strategies likely informed the synthesis of (S)-2-(1-aminopropyl)benzoic acid hydrochloride.
Chiral molecules like (S)-2-(1-aminopropyl)benzoic acid hydrochloride are indispensable in asymmetric catalysis and medicinal chemistry. Their stereochemical purity enables precise control over molecular interactions, particularly in enzyme-binding pockets or receptor sites. The compound’s ortho-substitution pattern further modulates steric and electronic effects, influencing reactivity in coupling reactions or cyclization processes.
The resolution of racemic mixtures into enantiomers is a cornerstone of chiral chemistry. For this compound, chiral HPLC using columns like Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm) achieves baseline separation of (S) and (R) forms. The enantiomeric excess (ee) is quantified via polarimetry, where the (S)-enantiomer exhibits specific optical rotation values under plane-polarized light.
Mechanistic Insights from Optical Activity
The (S)-configuration induces a distinct rotation of plane-polarized light, a property first documented by Jean-Baptiste Biot in 1815. In polarimetric analysis, the dextrorotatory (+)- or levorotatory (−)-behavior of the compound provides immediate stereochemical information, correlating with its absolute configuration.
This compound serves as a precursor to chiral ligands or catalysts in metal-mediated reactions. For instance, its primary amine group can coordinate to transition metals like palladium or ruthenium, enabling enantioselective hydrogenation or cross-coupling. Such applications underscore its utility in synthesizing bioactive molecules with high stereochemical fidelity.